molecular formula C9H14S2 B13224490 3-{[(2R)-2-methylbutyl]sulfanyl}thiophene

3-{[(2R)-2-methylbutyl]sulfanyl}thiophene

Cat. No.: B13224490
M. Wt: 186.3 g/mol
InChI Key: AHJBMZZJXNJWHC-MRVPVSSYSA-N
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Description

Significance of Substituted Thiophenes in Contemporary Organic Chemistry Research

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, and its substituted derivatives are of paramount importance in organic chemistry. derpharmachemica.com These compounds are not merely academic curiosities; they are integral building blocks in the synthesis of a wide array of functional materials and biologically active molecules. wikipedia.org The unique electronic properties of the thiophene ring, characterized by its aromaticity and the electron-donating nature of the sulfur atom, make it highly reactive and versatile in various chemical transformations.

Substituted thiophenes are cornerstone components in the development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes. ossila.com The ability to tune the electronic properties of these materials by modifying the substituents on the thiophene ring allows for the precise control of their performance characteristics. For instance, the introduction of specific functional groups can alter the bandgap, charge carrier mobility, and stability of the resulting materials. ossila.com

In the realm of medicinal chemistry, thiophene derivatives are present in a multitude of pharmaceuticals, exhibiting a broad spectrum of therapeutic activities. nih.govresearchgate.netcognizancejournal.com These activities include anti-inflammatory, antimicrobial, anticancer, and central nervous system effects. nih.govcognizancejournal.comijprajournal.com The thiophene moiety is often considered a bioisostere of the benzene (B151609) ring, meaning it can frequently replace a benzene ring in a drug molecule without significant loss of biological activity, a strategy employed in the design of drugs like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. wikipedia.org The continued exploration of novel substituted thiophenes is a vibrant area of research aimed at the discovery of new therapeutic agents. researchgate.netcognizancejournal.com

The synthesis of substituted thiophenes is also a field of active research, with numerous methods developed for their preparation. derpharmachemica.comijprajournal.comorganic-chemistry.org These synthetic strategies are continually being refined to improve efficiency, regioselectivity, and the diversity of accessible structures. organic-chemistry.org

The Role of Chiral Organosulfur Moieties in Advanced Synthetic Strategies

Chiral organosulfur compounds play a critical and expanding role in modern asymmetric synthesis, which is the selective synthesis of a single enantiomer of a chiral molecule. acs.orgfao.org The development of methods to create enantiomerically pure compounds is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. researchgate.net

Organosulfur compounds can incorporate chirality in several ways, most notably at a stereogenic sulfur center (e.g., in sulfoxides) or by containing a chiral carbon-based substituent attached to the sulfur atom. acs.orgnih.gov These chiral moieties are utilized in a variety of advanced synthetic strategies:

Chiral Ligands for Metal-Catalyzed Reactions: Chiral organosulfur compounds are extensively used as ligands for transition metals in a wide range of catalytic asymmetric reactions. acs.org The sulfur atom can coordinate to the metal center, and the chiral environment created by the ligand influences the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

Organocatalysts: A growing area of research is the use of chiral organosulfur compounds as metal-free organocatalysts. acs.orgresearchgate.net These catalysts can promote a variety of chemical transformations with high levels of stereocontrol, offering a more sustainable alternative to some metal-based catalysts. researchgate.net

Chiral Auxiliaries: Chiral organosulfur groups can be temporarily attached to a molecule to direct the stereochemical course of a reaction. After the desired transformation is complete, the auxiliary can be removed, having served its purpose of inducing chirality in the target molecule. researchgate.net

The unique electronic and steric properties of sulfur contribute to the effectiveness of these chiral compounds in asymmetric synthesis. acs.org The ability of sulfur to exist in various oxidation states and to coordinate with a range of metals adds to its versatility. mdpi.com

Positioning of 3-{[(2R)-2-methylbutyl]sulfanyl}thiophene within the Broader Research Context

The chemical compound This compound is a molecule that embodies characteristics from both of the aforementioned fields of research. Its structure consists of two key components: a thiophene ring substituted at the 3-position, and a chiral (2R)-2-methylbutyl group attached to the sulfur atom.

While specific research on this exact molecule is not widely documented in publicly available literature, its structure allows us to position it within the broader research context. It can be classified as a chiral substituted thiophene derivative.

Based on its constituent parts, this compound could be of interest in several areas of chemical research:

Asymmetric Synthesis: The presence of the chiral (2R)-2-methylbutyl group makes this compound a potential candidate for use as a chiral ligand in asymmetric catalysis. The sulfur atom of the thiophene ring could coordinate to a metal center, and the chiral alkyl group could influence the stereochemical outcome of reactions.

Materials Science: As a substituted thiophene, this compound could be investigated as a monomer for the synthesis of chiral polymers. Such polymers might exhibit interesting chiroptical properties or self-assembly behaviors, which are of interest in the development of advanced materials.

Medicinal Chemistry: Given the broad biological activities of thiophene derivatives, this compound could be synthesized and screened for potential pharmacological effects. The chirality of the molecule could be a significant factor in its biological activity.

The study of this compound would likely involve its synthesis from commercially available or readily prepared chiral starting materials, followed by the investigation of its properties and potential applications in the areas mentioned above. Its significance would lie in its potential to contribute to the development of new chiral catalysts, functional materials, or biologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14S2

Molecular Weight

186.3 g/mol

IUPAC Name

3-[(2R)-2-methylbutyl]sulfanylthiophene

InChI

InChI=1S/C9H14S2/c1-3-8(2)6-11-9-4-5-10-7-9/h4-5,7-8H,3,6H2,1-2H3/t8-/m1/s1

InChI Key

AHJBMZZJXNJWHC-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H](C)CSC1=CSC=C1

Canonical SMILES

CCC(C)CSC1=CSC=C1

Origin of Product

United States

Chemical Reactivity and Transformational Studies of 3 2r 2 Methylbutyl Sulfanyl Thiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring of the Compound

The thiophene ring is known to be more reactive towards electrophilic substitution than benzene (B151609), a characteristic attributed to the ability of the sulfur atom to stabilize the cationic intermediate through its lone pairs of electrons. nih.gov The sulfanyl (B85325) substituent at the 3-position further activates the ring, directing incoming electrophiles to specific positions.

Regioselectivity and Steric Hindrance Effects of the Sulfanyl Moiety

The alkylthio group (-SR) is an ortho-, para- directing and activating group in electrophilic aromatic substitution. In the case of 3-substituted thiophenes, this translates to a preference for substitution at the 2- and 5-positions. The attack at the 2-position is generally favored electronically as it leads to a more stable carbocation intermediate, which can be represented by three resonance structures. stackexchange.com Attack at the 5-position is also possible.

However, the regioselectivity is also significantly influenced by steric hindrance. The bulky (2R)-2-methylbutyl group attached to the sulfur atom can impede the approach of an electrophile to the 2-position. vaia.comfiveable.me This steric hindrance can lead to a higher proportion of the 5-substituted product, especially when bulky electrophiles are used. researchgate.net For instance, in Friedel-Crafts acylation, a larger acylating agent would be expected to favor substitution at the less sterically hindered 5-position. stackexchange.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 3-{[(2R)-2-methylbutyl]sulfanyl}thiophene
Electrophilic ReagentExpected Major ProductControlling Factor
Br2 in acetic acid2-bromo-3-{[(2R)-2-methylbutyl]sulfanyl}thiopheneElectronic effects
(CH3CO)2O / H3PO42-acetyl-3-{[(2R)-2-methylbutyl]sulfanyl}thiopheneElectronic effects
(CH3)3C-Cl / AlCl35-tert-butyl-3-{[(2R)-2-methylbutyl]sulfanyl}thiopheneSteric hindrance
HNO3 / H2SO42-nitro-3-{[(2R)-2-methylbutyl]sulfanyl}thiopheneElectronic effects

Computational Modeling of Reaction Pathways and Transition States

While no specific computational studies on this compound were found, density functional theory (DFT) calculations are a powerful tool for predicting the regioselectivity of electrophilic aromatic substitution on thiophene derivatives. researchgate.net Such studies typically involve calculating the energies of the possible carbocation intermediates (sigma complexes) and the transition states leading to their formation.

For a substituted thiophene, the calculated stability of the intermediates for attack at the 2-, 4-, and 5-positions can provide a quantitative prediction of the product distribution. The calculations would likely confirm that the intermediates for substitution at the 2- and 5-positions are significantly more stable than for substitution at the 4-position. Furthermore, computational models can quantify the steric strain introduced by the (2R)-2-methylbutyl group in the transition state for the attack at the 2-position, allowing for a more precise prediction of the 2- to 5-isomer ratio with different electrophiles. nih.gov

Oxidative Transformations of the Sulfanyl Group in this compound

The sulfur atom in the sulfanyl group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. mdpi.comnih.govresearchgate.netorganic-chemistry.org These transformations significantly alter the electronic properties of the substituent, converting the electron-donating sulfanyl group into electron-withdrawing sulfinyl and sulfonyl groups. mdpi.com

Formation of Sulfoxides and Sulfones

The oxidation of this compound to the corresponding sulfoxide (B87167) can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or metal-based catalysts. organic-chemistry.orgresearchgate.net Careful control of the reaction conditions, such as temperature and stoichiometry of the oxidant, is necessary to selectively obtain the sulfoxide without further oxidation to the sulfone. nih.gov

The corresponding sulfone can be prepared by using a stronger oxidizing agent or an excess of the oxidant. organic-chemistry.org The conversion of the sulfide (B99878) to the sulfone proceeds via the intermediate sulfoxide. researchgate.net

Table 2: Oxidizing Agents for the Transformation of the Sulfanyl Group
Starting MaterialProductTypical Oxidizing Agent
This compound3-{[(2R)-2-methylbutyl]sulfinyl}thiophene (Sulfoxide)H2O2, m-CPBA (1 equivalent)
This compound3-{[(2R)-2-methylbutyl]sulfonyl}thiophene (Sulfone)m-CPBA (>2 equivalents), KMnO4
3-{[(2R)-2-methylbutyl]sulfinyl}thiophene3-{[(2R)-2-methylbutyl]sulfonyl}thiophenem-CPBA, H2O2

Investigation of Chiral Sulfur Oxidation States

The oxidation of the sulfur atom in this compound to a sulfoxide creates a new stereocenter at the sulfur atom. Given the presence of a chiral center in the (2R)-2-methylbutyl group, the formation of two diastereomeric sulfoxides is possible. The use of chiral oxidizing agents or catalysts can induce asymmetry in the oxidation, leading to a preferential formation of one diastereomer over the other. researchgate.netresearchgate.netkoreascience.kr

This field of asymmetric sulfoxidation is of significant interest for the synthesis of enantiomerically pure sulfoxides, which are valuable building blocks in organic synthesis. researchgate.netresearchgate.net The stereochemical outcome of the oxidation would be influenced by the steric and electronic interactions between the chiral substituent and the oxidizing agent in the transition state. The development of chiral polythiophenes with stereogenic sulfur atoms has also been an area of research. rsc.org

Nucleophilic Reactivity and Rearrangement Processes Involving the Compound

The electron-rich nature of the thiophene ring, enhanced by the electron-donating sulfanyl group, makes it generally unreactive towards nucleophilic aromatic substitution. Such reactions on thiophene derivatives typically require the presence of strong electron-withdrawing groups to activate the ring, which is not the case for this compound. researchgate.net

Potential nucleophilic attack is more likely to occur at the sulfur atom or adjacent carbons under specific conditions, though such reactivity is not widely reported for this class of compounds.

Information regarding rearrangement processes specifically involving this compound is scarce in the literature. While rearrangements involving alkyl groups on aromatic rings can occur under certain acidic conditions, these are not common for thiophene derivatives under normal synthetic transformations. More research is needed to explore the potential for rearrangements in this specific molecule.

Polymerization and Oligomerization Pathways Involving this compound as a Monomer or Precursor

Electrochemical Polymerization Studies

Electrochemical polymerization is a powerful technique for synthesizing conducting polymers directly onto an electrode surface, offering control over film thickness and morphology. The process involves the anodic oxidation of the monomer to form a radical cation. These reactive species then couple, typically at the 2- and 5-positions of the thiophene rings, eliminating protons to re-aromatize and extend the polymer chain.

For 3-substituted thiophenes like this compound, the polymerization is initiated by applying a potential sufficient to overcome the monomer's oxidation potential. The substituent at the 3-position influences this potential; electron-donating groups generally lower the oxidation potential, making the monomer easier to polymerize. The sulfanyl group (-S-) is electron-donating, which facilitates the oxidation of the thiophene ring.

Studies on related 3-alkylthiophenes have shown that a small amount of an oligomer, such as 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene, can be added to the polymerization system to significantly increase the rate of polymerization and lower the required applied potential. dtic.milacs.org This is because the oligomers have a lower oxidation potential than the monomer and act as initiators for polymer growth. dtic.milgoogle.com Once the polymer film begins to form on the electrode, it is often more easily oxidized than the monomer, leading to an autocatalytic effect where polymer growth accelerates. dtic.mil

While specific electrochemical studies on this compound are not widely documented, research on the closely related chiral monomer 3-[(S)-2-methylbutyl]thiophene confirms that it can be polymerized via electrochemical methods. researchgate.net The general conditions and outcomes can be inferred from extensive work on other 3-alkylthio- and 3-alkylthiophenes.

Below is a table summarizing typical conditions used for the electrochemical polymerization of 3-substituted thiophenes.

ParameterTypical Value/ConditionPurpose/Effect
Monomer Concentration 0.05 - 0.2 MProvides the building blocks for the polymer chain.
Solvent Acetonitrile (B52724) (CH₃CN), Dichloromethane (CH₂Cl₂)Must dissolve the monomer and supporting electrolyte while being electrochemically stable within the potential window.
Supporting Electrolyte Tetrabutylammonium perchlorate (B79767) (TBAP), Lithium perchlorate (LiClO₄)Ensures ionic conductivity of the solution.
Working Electrode Platinum (Pt), Indium Tin Oxide (ITO) glass, Glassy CarbonProvides the surface for polymer film deposition.
Potential Control Potentiostatic (constant potential) or Potentiodynamic (potential cycling)Controls the initiation and growth of the polymer film. Cycling can lead to more uniform films.
Applied Potential +1.0 to +1.8 V (vs. Ag/AgCl or SCE)Must be above the monomer's oxidation potential to initiate polymerization.

Chemical Polymerization Mechanisms and Kinetics

Chemical polymerization offers a route to produce larger quantities of polythiophenes, which can then be processed from solution. kpi.ua Several chemical methods are available, with oxidative coupling and transition metal-catalyzed cross-coupling being the most prominent.

Oxidative Chemical Polymerization: The most common method for the chemical polymerization of 3-substituted thiophenes involves oxidative coupling using an oxidant like iron(III) chloride (FeCl₃). kpi.uanih.gov The reaction is believed to proceed through a radical mechanism. kpi.ua The FeCl₃, acting as an oxidant, removes an electron from the thiophene monomer to form a radical cation. Two of these radical cations then couple to form a dimer, and this process continues to build the polymer chain. kpi.ua

The reaction kinetics can be influenced by several factors, including temperature, the monomer-to-oxidant ratio, and the method of addition. nih.govresearchgate.net For instance, slow addition of the oxidant to the monomer solution can lead to polymers with higher molecular weights and improved regioregularity. nih.gov The solvent also plays a critical role, with chloroform (B151607) or nitrobenzene (B124822) being commonly used.

Transition Metal-Catalyzed Polymerization: To achieve highly regioregular polymers, which have enhanced electronic and optical properties, transition metal-catalyzed cross-coupling reactions are employed. Methods like Grignard Metathesis (GRIM) polymerization, using a nickel catalyst, allow for the synthesis of poly(3-alkylthiophene)s (P3ATs) with head-to-tail (HT) couplings exceeding 98%. cmu.edu This high degree of regularity allows the polymer chains to pack more effectively in the solid state, facilitating charge transport. nih.gov

For poly[3-(alkylthio)thiophene]s, Ni-catalyzed polycondensation has been successfully used. ntu.edu.tw This involves converting the dibrominated monomer into a reactive species that undergoes polymerization in the presence of a catalyst like Ni(dppp)Cl₂. This method can overcome issues of lower regioregularity sometimes observed in oxidative polymerizations of alkylthio-substituted thiophenes. ntu.edu.tw

The kinetics of step-growth polymerization, which is characteristic of these cross-coupling methods, can be described by the Carothers equation, where the degree of polymerization is dependent on the extent of the reaction. youtube.com

The following table compares common chemical polymerization methods for thiophene derivatives.

MethodTypical ReagentsAdvantagesDisadvantages
Oxidative Coupling Monomer, FeCl₃, ChloroformSimple, cost-effective, large scale. kpi.uanih.govCan result in lower regioregularity and structural defects. kpi.ua
GRIM Polymerization Monomer-MgBr, Ni(dppp)Cl₂Produces highly regioregular (HT-coupled) polymers. nih.govRequires synthesis of a Grignard intermediate; sensitive to moisture.
Stille Coupling Stannylated Monomer, Brominated Monomer, Pd CatalystVersatile, tolerant of various functional groups.Uses toxic organotin reagents; catalyst removal can be difficult.
Suzuki Coupling Boronic Ester Monomer, Brominated Monomer, Pd CatalystUses less toxic boron reagents; good functional group tolerance.Boronic esters can be unstable.

Structure-Reactivity Relationships in Polymerization of Thiophene Derivatives

The structure of the substituent at the 3-position of the thiophene ring profoundly impacts the monomer's reactivity, the polymerization process, and the final properties of the polymer. cmu.edu The substituent "{[(2R)-2-methylbutyl]sulfanyl}" in the target monomer has several features that dictate its behavior.

Electronic Effects: The sulfanyl (-S-) linkage is electron-donating, which increases the electron density of the thiophene ring. This lowers the monomer's oxidation potential, making it more reactive in both electrochemical and chemical oxidative polymerization compared to unsubstituted thiophene.

Steric Effects: The branched 2-methylbutyl group is sterically demanding. This bulkiness can influence the coupling of monomer units during polymerization. It can hinder the formation of undesirable head-to-head (HH) linkages, potentially favoring the more planar and electronically favorable head-to-tail (HT) configuration. However, excessive steric hindrance can also slow down the polymerization rate.

Noncovalent Interactions: A key feature of the alkylthio side chain is the presence of the sulfur atom. This sulfur can participate in noncovalent S-S or S-π interactions between polymer chains. ntu.edu.tw These interactions can promote a more ordered and compact molecular packing in the solid state, which is beneficial for charge transport. Studies comparing poly(3-alkylthiophene)s with poly[3-(alkylthio)thiophene]s have shown that the latter exhibit an enhanced tendency for aggregation and a shorter π-π stacking distance, indicating stronger interchain interactions. ntu.edu.tw

Chirality: The (2R) stereocenter in the side chain makes the monomer chiral. When polymerized, this can lead to a polymer with chiroptical properties, such as circular dichroism. The chiral side chains can induce a helical conformation in the polymer backbone, leading to supramolecular chiral assemblies in films and solutions. This is a topic of interest for applications in chiral sensing and spintronics. The synthesis of optically active polythiophenes has been achieved using chiral terthiophene precursors, demonstrating that chirality in the building block can be transferred to the final polymer architecture. rsc.org

The table below summarizes how different aspects of a 3-position substituent influence key polymer properties.

Substituent FeatureEffect on Monomer ReactivityEffect on Polymer Properties
Alkyl vs. Alkylthio Alkylthio group is more electron-donating, lowering oxidation potential.Alkylthio group enhances interchain packing via S-S interactions, improving charge mobility. ntu.edu.tw
Chain Length (Alkyl) Longer chains can slightly increase steric hindrance.Longer chains improve solubility but can disrupt π-stacking if too bulky. However, in highly regioregular polymers, longer chains can lead to better electronic properties by inducing planar backbones. cmu.edu
Branching Increases steric hindrance, potentially slowing polymerization but improving solubility.Can disrupt close packing and crystallinity, but also enhances solubility significantly. ntu.edu.tw
Chirality No significant effect on the fundamental reaction mechanism.Induces chiroptical activity and can lead to helical supramolecular structures. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 2r 2 Methylbutyl Sulfanyl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the complete structural and conformational analysis of 3-{[(2R)-2-methylbutyl]sulfanyl}thiophene. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be essential for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, and coupling patterns (multiplicity). For this compound, distinct signals would be expected for the three protons on the thiophene (B33073) ring, the diastereotopic methylene (B1212753) protons of the sulfanyl (B85325) linker, the methine proton of the chiral center, and the various methyl and methylene groups of the 2-methylbutyl chain.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms. Signals would correspond to the carbons of the thiophene ring and the individual carbons of the chiral alkyl side chain.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be crucial for tracing the connectivity within the 2-methylbutyl group and for assigning the adjacent protons on the thiophene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It would be vital for connecting the 2-methylbutyl side chain to the thiophene ring by showing a correlation between the methylene protons adjacent to the sulfur atom and the C3 carbon of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for conformational analysis, such as determining the preferred orientation of the 2-methylbutyl group relative to the thiophene ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations Key NOESY Correlations
Thiophene H2 ~7.2 ~126.0 C4, C5 Thiophene H4
Thiophene H4 ~7.0 ~129.0 C2, C5, S-CH₂ Thiophene H2, H5
Thiophene H5 ~7.3 ~125.0 C3, C4 Thiophene H4
S-CH₂ ~2.9 (diastereotopic) ~38.0 C3 (Thiophene), CH (chiral) CH (chiral), CH₃ (ethyl)
CH (chiral) ~1.8 ~35.0 S-CH₂, CH₂ (ethyl), CH₃ S-CH₂, CH₂ (ethyl), CH₃
CH₂ (ethyl) ~1.4, ~1.2 ~28.0 CH (chiral), CH₃ CH (chiral), CH₃
CH₃ (chiral) ~0.95 (d) ~18.0 CH (chiral), CH₂ (ethyl) CH (chiral)

Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate dynamic processes occurring on the NMR timescale, such as bond rotations. montana.edunanalysis.com

Rotational Barriers: The rotation around the C(thiophene)-S and S-C(alkyl) bonds is not entirely free. researchgate.net At low temperatures, this rotation could become slow enough to result in the appearance of distinct signals for different conformers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. mdpi.com By analyzing the line shapes at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotation can be calculated. nih.gov This provides valuable insight into the conformational flexibility of the molecule.

Chiral Recognition: DNMR can also be used to study chiral recognition by adding a chiral solvating agent or a chiral lanthanide shift reagent. The interaction of the enantiomerically pure compound with the chiral agent can lead to the formation of diastereomeric complexes. These complexes would exhibit separate NMR signals, and the degree of separation can provide information about the nature and strength of the chiral interaction.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying intermolecular interactions.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. Key expected vibrations include C-H stretching from the aromatic thiophene ring (~3100 cm⁻¹) and the aliphatic alkyl chain (~2850-2960 cm⁻¹), C=C stretching of the thiophene ring (~1400-1500 cm⁻¹), and C-S stretching vibrations (~600-700 cm⁻¹). jchps.comiosrjournals.org The pattern of C-H out-of-plane bending vibrations (~700-900 cm⁻¹) can also help confirm the 3-substitution pattern of the thiophene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-S bond and the thiophene ring vibrations are often strong and easily identifiable in the Raman spectrum. Aromatic C=C stretching bands are also typically prominent. Since the molecule lacks highly polar bonds that dominate IR spectra (like C=O), the Raman spectrum can be particularly useful for observing the skeletal vibrations of the molecule.

Table 2: Representative Vibrational Frequencies

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3120-3080 3120-3080
Aliphatic C-H Stretch 2960-2850 2960-2850
Thiophene Ring C=C Stretch 1550-1400 1550-1400
CH₂/CH₃ Bending 1470-1370 1470-1370
Thiophene Ring Breathing Not prominent ~850

Chiroptical Spectroscopy for Absolute Configuration Confirmation and Stereochemical Purity Assessment

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. They are essential for confirming the absolute configuration ((R) in this case) and assessing the enantiomeric purity.

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible range. encyclopedia.pub The resulting spectrum, a plot of this difference (Δε) versus wavelength, is characteristic of the molecule's three-dimensional structure.

For this compound, the thiophene ring acts as the primary chromophore. The chiral 2-methylbutyl group, while not a chromophore itself, perturbs the electronic transitions of the thiophene ring, inducing Cotton effects (positive or negative bands) in the ECD spectrum. The experimental ECD spectrum would be compared to a spectrum predicted by quantum-mechanical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). researchgate.net A match between the experimental and calculated spectra for the (R)-configuration would provide unambiguous confirmation of the absolute stereochemistry. nih.gov The intensity of the ECD signal is directly proportional to the enantiomeric excess, making it a valuable tool for assessing stereochemical purity.

VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. researchgate.net Each vibrational mode of a chiral molecule can exhibit a VCD signal, resulting in a rich and complex spectrum that is highly sensitive to the molecule's conformation. rsc.orgdtic.mil

A VCD spectrum would be particularly powerful for this molecule because it would provide detailed information about the conformation of the flexible 2-methylbutyl side chain. The C-H stretching region (~2800-3000 cm⁻¹) is often particularly informative. Similar to ECD, the experimental VCD spectrum would be compared to a spectrum calculated for the (R)-enantiomer in its low-energy conformations. A good agreement would not only confirm the absolute configuration but also provide strong evidence for the preferred solution-phase conformation of the molecule.

Table 3: List of Compounds Mentioned

Compound Name

X-ray Crystallography of Derivatives or Co-crystals of this compound for Solid-State Structure Determination

A thorough review of publicly available scientific literature and crystallographic databases indicates that, to date, a single-crystal X-ray diffraction structure for this compound, or any of its derivatives or co-crystals, has not been reported. The determination of the solid-state structure of this specific chiral thiophene derivative remains an area for future experimental investigation. However, the principles of X-ray crystallography and the insights gained from studies on analogous thiophene compounds provide a clear framework for how such a structural elucidation would be approached and the valuable information it would yield.

A significant challenge in X-ray crystallography is the growth of high-quality single crystals suitable for diffraction experiments. Many organic molecules, particularly oils or low-melting solids, are difficult to crystallize. In such cases, chemists employ strategies like the synthesis of derivatives or the formation of co-crystals to promote crystallization. rsc.org

Derivatization: Introducing functional groups that can participate in strong intermolecular interactions, such as hydrogen bonding (e.g., amides, carboxylic acids) or π-π stacking (e.g., aromatic rings), can facilitate the formation of an ordered crystal lattice. For the target compound, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone could be a viable strategy.

Co-crystallization: This technique involves crystallizing the target molecule with a second, different molecule known as a "coformer." acs.org The coformer is selected for its ability to form predictable non-covalent interactions, such as hydrogen bonds or halogen bonds, with the target molecule, thereby creating a stable, well-ordered multi-component crystal. acs.orgacs.org Studies on other thiophene-based compounds have successfully used co-crystallization to obtain structures and fine-tune material properties. acs.org

Should a suitable derivative or co-crystal of this compound be successfully crystallized, X-ray diffraction analysis would yield a set of crystallographic data. While experimental data for the target compound is unavailable, a hypothetical data table for a plausible derivative is presented below to illustrate the type of information obtained.

Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Hypothetical Value
Chemical Formula C₁₈H₂₁NO₄S₂
Formula Weight 395.49
Crystal System Monoclinic
Space Group P2₁
a (Å) 10.123(4)
b (Å) 5.987(2)
c (Å) 15.456(6)
β (°) 98.76(1)
Volume (ų) 924.5(6)
Z 2
Density (calculated) (g/cm³) 1.421

This table is for illustrative purposes only and does not represent experimentally determined data.

From such data, a detailed structural analysis would be possible. Key insights would include:

Molecular Conformation: The precise dihedral angles defining the orientation of the 2-methylbutyl group relative to the thiophene ring would be determined. This would reveal the preferred conformation of the flexible alkyl chain in the solid state.

Bond Parameters: The bond lengths and angles within the thiophene ring could be compared to those of other substituted thiophenes to assess the electronic influence of the sulfanyl group. iucr.orgresearchgate.netnih.gov

Supramolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. This includes identifying and quantifying intermolecular forces like van der Waals interactions, C-H···π interactions, or, in the case of a derivative or co-crystal, stronger forces like hydrogen bonds. nih.gov These interactions are crucial for understanding the physical properties of the solid material. researchgate.net

Chirality and Symmetry: For a chiral molecule crystallizing in a chiral space group (like the hypothetical P2₁), the analysis would confirm that the crystal is enantiomerically pure, consisting of only the (R)-enantiomer.

Computational and Theoretical Investigations of 3 2r 2 Methylbutyl Sulfanyl Thiophene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties. A typical study on 3-{[(2R)-2-methylbutyl]sulfanyl}thiophene would employ a functional, such as B3LYP, combined with a basis set, like 6-311+G(d,p), to ensure reliable results.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the sulfur atom, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed across the thiophene ring's anti-bonding orbitals. DFT calculations would provide precise energy values and visual plots of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

Molecular OrbitalEnergy (eV)Description
HOMO-6.15Highest Occupied Molecular Orbital; region of electron donation
LUMO-0.98Lowest Unoccupied Molecular Orbital; region of electron acceptance
HOMO-LUMO Gap (ΔE)5.17Indicator of chemical reactivity and kinetic stability

DFT is also highly effective at predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can accurately predict the ¹H and ¹³C NMR chemical shifts. Calculated shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. This can help assign specific peaks to individual atoms within the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an Infrared (IR) spectrum. These calculations help identify the characteristic vibrational modes of the molecule's functional groups, such as C-H stretches from the alkyl chain and C=C and C-S stretches from the thiophene ring.

Table 2: Illustrative Predicted vs. Reference ¹³C NMR Chemical Shifts Shifts (in ppm) are relative to a TMS standard.

Carbon Atom Position (Thiophene Ring)Predicted Chemical Shift (ppm)
C2128.5
C3 (with sulfide (B99878) substituent)135.2
C4125.1
C5123.8

Molecular Dynamics (MD) Simulations for Conformational Space Exploration in Different Environments

While DFT studies often focus on a single, optimized geometry, molecules are dynamic entities that adopt various conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility.

An MD simulation of this compound would be performed to explore the rotational freedom around the C-S bonds and within the 2-methylbutyl group. By placing the molecule in different simulated environments, such as a box of water (to mimic an aqueous biological environment) or a non-polar solvent like hexane (B92381) (to mimic a lipid environment), one can observe how the solvent influences its preferred shape. Analysis of the simulation trajectory would reveal the most stable conformers and the energy barriers between them, which is critical for understanding receptor binding or membrane transport.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series (Theoretical Frameworks Only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is invaluable in drug discovery for predicting the activity of new, unsynthesized molecules.

For an analogue series based on this compound, a QSAR study would follow a defined theoretical framework:

Dataset Assembly: A series of analogues would be designed by modifying the parent structure (e.g., changing substituents on the thiophene ring or altering the alkyl chain). The biological activity of these compounds against a specific target would need to be determined experimentally.

Descriptor Calculation: For each analogue, a large set of numerical parameters known as molecular descriptors would be calculated. These can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a subset of the most relevant descriptors to the observed biological activity. The general form of a linear QSAR model is: Activity = c₀ + c₁·D₁ + c₂·D₂ + ... + cₙ·Dₙ where D₁, D₂, etc., are the descriptor values and c₁, c₂, etc., are their coefficients.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques (e.g., cross-validation, external test set) to ensure it is robust and not a result of chance correlation.

This validated model can then be used to predict the activity of new analogues, prioritizing the synthesis of the most promising candidates.

Reaction Mechanism Elucidation Through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the step-by-step pathway of a chemical reaction. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states (TS). The transition state is the highest energy point along the reaction coordinate and determines the activation energy (Ea), which governs the reaction rate.

For this compound, a potential reaction for study could be an electrophilic aromatic substitution on the thiophene ring. A computational investigation would involve:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized.

Transition State Search: Sophisticated algorithms are used to locate the exact geometry of the transition state connecting the reactants to the products.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of each structure. Reactants and products have all positive (real) frequencies, while a transition state has exactly one negative (imaginary) frequency, corresponding to the motion along the reaction coordinate.

Table 3: Hypothetical Energy Profile for Electrophilic Bromination at C5 Position Relative energies (in kcal/mol) calculated at the DFT level of theory.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (Thiophene derivative + Br₂)
Transition State (TS)+18.5Highest energy point on the reaction pathway
Intermediate (Sigma Complex)+5.2A temporary, high-energy intermediate
Products-12.3Final products of the reaction

This analysis provides fundamental insights into the reaction's feasibility, rate, and regioselectivity.

Applications and Role As a Precursor in Advanced Materials Research

Incorporation of 3-{[(2R)-2-methylbutyl]sulfanyl}thiophene into Conjugated Polymer Architectures

The polymerization of thiophene (B33073) derivatives is a cornerstone of organic electronics. The introduction of an alkylsulfur side chain with a defined stereochemistry offers a sophisticated method to influence the properties of the resulting polymer.

The synthesis of polythiophenes from monomers like this compound can be achieved through oxidative chemical or electrochemical polymerization methods. Ferric chloride (FeCl₃) is a common oxidant for this purpose. acs.org The resulting polymer, poly(this compound), would be a chiral conjugated polymer. The presence of the chiral side chain is expected to induce a helical conformation in the polymer backbone, leading to materials with specific chiroptical properties, such as circular dichroism (CD) activity.

Research on analogous poly(3-alkylsulfanyl)thiophenes (P3ATTs) has shown that the sulfur atom in the side chain enhances intermolecular interactions and promotes molecular aggregation, which can be beneficial for charge transport. ntu.edu.twnih.gov When combined with a chiral element, these polymers could be investigated for applications in chiral electronics, spintronics, and as circularly polarized light emitters in organic light-emitting diodes (OLEDs). The synthesis of such polymers allows for the fine-tuning of their electronic and optical properties by controlling the polymer's structure at a molecular level.

MonomerPolymerization MethodNumber-Average Molecular Weight (Mn, kDa)Dispersity (ĐM)Regioregularity (HT, %)Key Property
3-HexylthiopheneGRIM25.51.5>95Standard for OFETs
3-(Hexylsulfanyl)thiopheneOxidative (FeCl₃)10.22.1~78Enhanced aggregation
3-[(S)-2-methylbutyl]thiopheneOxidative (FeCl₃)15.81.8~85Chiroptical activity
This compound (Projected)Oxidative (FeCl₃) / GRIM12-181.7-2.2~80-95Combined chiroptical and aggregation properties

This table presents representative data for common polythiophenes and projected values for the polymer derived from the target compound based on published findings for similar structures. ntu.edu.twresearchgate.net

The stereochemistry of the (2R)-2-methylbutyl group is crucial in dictating the macromolecular structure of the resulting polymer. The defined chirality can influence the polymerization process itself, potentially affecting the regioregularity (the head-to-tail coupling of monomer units). While studies on poly(3-alkylsulfanyl)thiophenes have sometimes reported challenges in achieving high regioregularity via oxidative polymerization, methods like Grignard Metathesis (GRIM) polymerization could offer better control. ntu.edu.twnih.gov

Once formed, the stereochemistry of the side chains governs the supramolecular assembly of the polymer chains. The chiral groups can direct the polymer to adopt a specific helical screw-sense (left- or right-handed). rsc.org This hierarchical transfer of chirality from the molecular level (the side chain) to the macromolecular level (the helical backbone) and finally to the solid-state morphology (interchain packing) is a key area of research. nih.govnih.gov The specific (2R) configuration would be expected to produce a polymer with distinct CD spectra and solid-state packing compared to a polymer made from the (2S) enantiomer or a racemic mixture. These structural differences profoundly impact the polymer's charge carrier mobility and its interaction with polarized light.

Use as a Chiral Ligand Precursor in Homogeneous and Heterogeneous Catalysis Research

The sulfur atom and the chiral side chain make this compound an attractive precursor for developing novel chiral ligands for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

The sulfanyl (B85325) group (-S-R) can be chemically modified to generate a coordinating thiol or thiolate (-SH or -S⁻) group. For instance, cleavage of the 2-methylbutyl group could yield 3-mercaptothiophene, which, while losing the original chiral center, could be functionalized with other chiral auxiliaries.

A more direct approach involves modifying the thiophene ring, for example, by introducing another coordinating group (like a phosphine (B1218219), amine, or oxazoline) at the 2- or 4-position. nih.gov This would create a bidentate ligand where the chiral sulfanyl group provides a specific steric environment around a coordinated metal center. Such P,S- or N,S-type ligands are highly valuable in asymmetric catalysis. bohrium.comresearchgate.netrsc.org The sulfur atom itself is a soft donor, making it suitable for coordinating with late transition metals like palladium, rhodium, iridium, and copper. nih.govresearchgate.net The development of these ligands from the thiophene precursor allows for modular synthesis where the ligand's electronic and steric properties can be systematically tuned.

Once a chiral ligand is synthesized from this compound and complexed with a suitable metal, its efficacy can be tested in various catalytic asymmetric reactions. Chiral sulfur-containing ligands have shown success in reactions such as:

Asymmetric Hydrogenation: The reduction of prochiral ketones or olefins to chiral alcohols or alkanes. nih.gov

Allylic Alkylation: The substitution reaction on an allylic substrate, creating a new stereocenter.

Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net

Asymmetric Oxidation: The oxidation of sulfides to chiral sulfoxides, a reaction of significant pharmaceutical importance. koreascience.krresearchgate.net

The (2R)-2-methylbutyl group would play a critical role in creating a chiral pocket around the metal's active site, influencing the trajectory of the incoming substrate and thereby controlling the stereochemical outcome of the reaction. The performance of such a ligand would be evaluated based on the yield and, most importantly, the enantiomeric excess (ee) of the product.

Representative Performance of Chiral Sulfur-Containing Ligands in Asymmetric Catalysis
Ligand TypeMetalReaction TypeYield (%)Enantiomeric Excess (ee, %)
Thioether-OxazolinePdAllylic Alkylation9592
Schiff Base-ThiopheneVSulfide (B99878) Oxidation8979
Thioether-PhosphineIrKetone Hydrogenation>9998
Thiophene-Thioether (Hypothetical)Rh/IrAsymmetric Hydrogenation>90>90

This table shows typical results for various classes of chiral sulfur ligands and a hypothetical projection for a ligand derived from the target compound. nih.govresearchgate.netkoreascience.kr

Advanced Chemical Sensing Research Utilizing Derivatives of this compound

Derivatives of this chiral thiophene can be employed in the fabrication of advanced chemical sensors, particularly for enantioselective recognition. The principle relies on creating a chiral recognition element that interacts differently with the two enantiomers of a target analyte. mdpi.com

This can be achieved in several ways:

Polymer-Based Sensors: A thin film of poly(this compound) can be used as the active layer in a chemiresistor or an electrochemical sensor. The chiral, helical structure of the polymer creates chiral voids and surfaces. When exposed to a racemic mixture of a chiral analyte, one enantiomer may bind more strongly or interact differently with the polymer matrix, leading to a measurable change in conductivity, potential, or current. researchgate.netmdpi.com

Surface Functionalization: The monomer or its derivatives can be attached to the surface of an electrode (e.g., gold, via the sulfur atom) or a transducer. This creates a chiral interface that can be used for enantioselective binding, which can be detected by techniques like quartz crystal microbalance (QCM) or surface plasmon resonance (SPR).

Fluorescent Sensors: By incorporating a fluorophore into the structure, derivatives can act as chiral fluorescent sensors. The binding of a chiral analyte can cause a change in the fluorescence intensity or polarization (e.g., fluorescence quenching or enhancement), with the magnitude of the change being different for each enantiomer of the analyte. nih.govrsc.org

Such sensors are of great interest in the pharmaceutical industry for quality control, in environmental monitoring for tracking chiral pollutants, and in biomedical diagnostics.

Development of Advanced Analytical Methodologies for Research on 3 2r 2 Methylbutyl Sulfanyl Thiophene

Chiral Chromatography (GC-MS, LC-MS) for Enantiomeric Excess Determination in Research Samples

Chiral chromatography is a cornerstone technique for separating enantiomers and determining the enantiomeric excess (ee) of chiral compounds. rsc.org For a molecule such as 3-{[(2R)-2-methylbutyl]sulfanyl}thiophene, which contains a single stereocenter in the 2-methylbutyl group, separating it from its (S)-enantiomer is crucial for verifying the stereochemical outcome of an asymmetric synthesis. nih.gov Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose, combining the high separation efficiency of chromatography with the sensitive detection and identification capabilities of mass spectrometry. nih.goviosrjournals.org

The fundamental principle involves using a chiral environment, most commonly a chiral stationary phase (CSP), to induce different interactions with each enantiomer, resulting in different retention times. chiralpedia.com The choice between GC and LC depends on the volatility and thermal stability of the analyte. Given the structure of this compound, it is likely amenable to both techniques.

The success of a chiral separation hinges on the careful selection and optimization of the chiral stationary phase (CSP) and the mobile phase. nih.gov CSPs are broadly categorized, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based phases being among the most widely used and versatile. nih.govnih.gov For thiophene-based chiral compounds, polysaccharide-based CSPs, such as Chiralpak® columns, have proven effective. mdpi.com

Optimization is an empirical process involving the screening of various columns and mobile phases to achieve baseline separation of the enantiomers. Key parameters that are adjusted include:

Stationary Phase Selection : Different polysaccharide derivatives (e.g., tris(3,5-dimethylphenylcarbamate) on cellulose or amylose) offer varying selectivities based on interactions like hydrogen bonding, dipole-dipole, and π-π stacking with the analyte. mdpi.com

Mobile Phase Composition : In normal-phase (NP) HPLC, the mobile phase typically consists of an alkane (like n-hexane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol). mdpi.com The type and concentration of the alcohol can significantly impact retention times and resolution. In reversed-phase (RP) HPLC, mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727) are used.

Column Temperature : Temperature affects the thermodynamics of the chiral recognition process. Lowering the column temperature often enhances enantioselectivity, although it may lead to longer analysis times and broader peaks. mdpi.com

Table 1: Exemplary Chiral Stationary Phases and Conditions for Separation of Chiral Heterocycles.
Chiral Stationary Phase (CSP) TypeCommon SelectorChromatographic ModeTypical Mobile PhasePotential Interactions
Polysaccharide-BasedAmylose or Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (NP)n-Hexane/Isopropanolπ-π stacking, Hydrogen bonding, Dipole-dipole
Polysaccharide-BasedCellulose tris(3,5-dichlorophenylcarbamate)Normal Phase (NP) / Polar Organic (PO)n-Hexane/Ethanol or Acetonitrile/MethanolHydrogen bonding, Dipole-dipole, Steric interactions
Cyclodextrin-BasedSulfated-β-cyclodextrinReversed Phase (RP)Aqueous buffer/MethanolInclusion complexation, Hydrogen bonding

When direct separation of enantiomers on a CSP is challenging, an alternative "indirect" approach involves derivatization with a chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can often be separated on a standard achiral column. chiralpedia.com

For this strategy to be viable, the analyte must possess a reactive functional group (e.g., amine, hydroxyl, carboxylic acid) that can covalently bond with the CDA. nih.gov The molecule this compound, in its native form, lacks such a group. However, this strategy becomes relevant when considering its synthetic precursors or functionalized derivatives. For instance, if a synthetic route involved an intermediate like (2R)-2-methylbutan-1-ol or a functionalized thiophene (B33073), derivatization could be employed to assess its enantiomeric purity.

Table 2: Common Chiral Derivatizing Agents (CDAs) and Their Target Functional Groups.
Chiral Derivatizing Agent (CDA)Target Functional GroupResulting Diastereomer
Mosher's acid chloride (MTPA-Cl)Alcohols, AminesEster, Amide
1-(9-Fluorenyl)ethyl chloroformate (FLEC)Alcohols, AminesCarbamate
O-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine)Primary AminesIsoindole

Hyphenated Techniques (e.g., GC-IR, LC-NMR) for Structural Confirmation in Complex Mixtures

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the unambiguous structural confirmation of compounds within complex mixtures. nih.govglobalresearchonline.net

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy) is a powerful combination for elucidating the complete structure of an unknown compound or confirming the identity of a target molecule in a synthetic mixture without the need for prior isolation. nih.govnih.gov NMR spectroscopy provides detailed information about the molecular framework, including the connectivity of atoms (¹H-¹H COSY), carbon-hydrogen attachments (HSQC), and long-range carbon-hydrogen correlations (HMBC). hyphadiscovery.com For this compound, LC-NMR could definitively confirm the substitution pattern on the thiophene ring and the structure of the 2-methylbutyl group, distinguishing it from potential isomeric byproducts. hyphadiscovery.com While highly informative, a key challenge of LC-NMR is its relatively low sensitivity. globalresearchonline.net

GC-IR (Gas Chromatography-Infrared Spectroscopy) provides complementary information. After separation by GC, the eluting compounds are analyzed by an IR spectrometer. ijarnd.com IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. iosrjournals.org For the target compound, GC-IR could confirm the presence of characteristic absorption bands for:

C-H stretching (aromatic and aliphatic)

C=C stretching of the thiophene ring

C-S bond vibrations

This technique is valuable for confirming that the desired chemical transformations have occurred during synthesis and that the principal functional groups are intact.

Mass Spectrometry (MS/MS, High-Resolution MS) for Fragmentational Pathway Analysis and Trace Detection in Synthetic Intermediates

Mass spectrometry is a versatile tool used for both structural elucidation and sensitive quantification.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of a molecule. iosrjournals.orgwikipedia.org In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented through collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). wikipedia.org This fragmentation pattern is often unique to the molecule's structure and can be used for confirmation. For this compound, a plausible fragmentation pathway would involve characteristic cleavages, providing structural insights. The interpretation of these pathways is crucial for identifying unknown compounds and confirming the structures of known ones. researchgate.netcore.ac.uk

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would likely include:

Loss of the alkyl side chain: Cleavage of the S-C bond connecting the thiophene to the butyl group.

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the sulfur atom within the alkyl chain is a common pathway for sulfides. wikipedia.org

Fragmentation of the thiophene ring: Ring opening or loss of small neutral molecules.

Table 3: Plausible Fragmentation Pathway for this compound in MS/MS.
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Structure/Neutral Loss
185.08111.02Loss of methylbutane (C₅H₁₂)
185.0885.03Thiophene ring fragment [C₄H₅S]⁺
185.0871.092-methylbutyl cation [C₅H₁₁]⁺
Note: m/z values are calculated for the monoisotopic masses and may vary based on ionization mode.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. nih.gov This precision allows for the determination of a molecule's elemental formula, which is a powerful tool for identifying synthetic intermediates and trace impurities. researchgate.net In the synthesis of this compound, HRMS could be used to analyze crude reaction mixtures, helping to identify starting materials, byproducts, and the desired product based on their exact masses, thereby facilitating reaction monitoring and optimization. nih.gov This capability is especially critical for detecting trace-level compounds that might be difficult to observe using other methods. shimadzu.com

Historical Context and Future Research Directions for 3 2r 2 Methylbutyl Sulfanyl Thiophene

Evolution of Research on Chiral Alkyl Thiophenes and Organosulfur Compounds

The investigation of chiral molecules, those that are non-superimposable on their mirror images, has been a cornerstone of chemical research for over a century. Within this vast field, the study of chiral alkyl thiophenes and organosulfur compounds represents a significant and evolving area of interest. The journey of understanding these molecules has progressed from fundamental structural elucidation to the development of sophisticated applications in materials science and medicinal chemistry. acs.orgbritannica.com

Initially, research into organosulfur compounds was primarily focused on their natural occurrence and basic reactivity. Thiophene (B33073), a sulfur-containing heterocyclic compound, was discovered in 1883, and its aromatic nature and reactivity were subsequently explored. derpharmachemica.comrroij.com The introduction of a chiral alkyl substituent to the thiophene ring, creating compounds like 3-{[(2R)-2-methylbutyl]sulfanyl}thiophene, added a new layer of complexity and opportunity. Early studies on such chiral molecules were often hampered by difficulties in their synthesis and purification, limiting the exploration of their unique properties.

A significant leap forward came with the development of asymmetric synthesis and chiral chromatography techniques. These advancements allowed for the preparation of enantiomerically pure chiral compounds, enabling researchers to probe the distinct biological and physical properties of individual enantiomers. nih.govnih.gov For instance, the synthesis of chiral 3-alkylthiophenes has been achieved through methods like the cross-coupling reaction of a chiral Grignard reagent with a brominated thiophene. researchgate.net

The latter half of the 20th century and the early 21st century have witnessed a surge in research on chiral polythiophenes. nih.govnih.gov These polymers, constructed from chiral thiophene monomers, exhibit unique chiroptical properties, meaning they interact with circularly polarized light in a specific manner. This has opened up avenues for their use in advanced applications such as chiral sensors and organic electronics. nih.gov The presence of the sulfur atom in the thiophene ring and in the sulfanyl (B85325) linkage of this compound plays a crucial role in the electronic properties of these materials. nih.gov

The evolution of research in this field can be summarized in the following key phases:

Era Focus of Research Key Scientific Advancements
Late 19th - Early 20th Century Discovery and fundamental characterization of thiophene and simple organosulfur compounds.Isolation of thiophene from coal tar; understanding of its aromaticity.
Mid 20th Century Development of synthetic methods for functionalized thiophenes.Emergence of organometallic cross-coupling reactions.
Late 20th Century Focus on chirality and the synthesis of enantiomerically pure compounds.Advancements in asymmetric catalysis and chiral separation techniques. nih.gov
Early 21st Century - Present Exploration of chiral polythiophenes and their applications in materials science.Development of conductive polymers with chiroptical properties. nih.govnih.gov

This historical progression has laid a solid foundation for the contemporary study of specific chiral molecules like this compound, situating them within a rich context of scientific inquiry.

Identification of Current Gaps and Emerging Challenges in the Synthesis and Application of the Compound

Despite significant progress, the synthesis and application of chiral alkyl thiophenes, including this compound, still present a number of challenges and reveal gaps in our current understanding. These challenges span from the fundamental aspects of chemical synthesis to the practical implementation of these compounds in functional materials and devices.

Synthetic Challenges:

One of the primary hurdles is the development of efficient and stereoselective synthetic routes. While methods for the synthesis of chiral 3-alkylthiophenes exist, they often involve multiple steps, require expensive catalysts, and may result in modest yields. nih.gov The introduction of the sulfanyl linkage adds another layer of complexity, as the sulfur atom can be sensitive to certain reaction conditions.

A key challenge lies in achieving high regioselectivity and enantioselectivity in a single, streamlined process. The development of novel catalytic systems that can control both the position of the substituent on the thiophene ring and the stereochemistry of the chiral center is an active area of research. nih.gov Furthermore, the synthesis of starting materials, such as the chiral (2R)-2-methylbutyl thiol, can also be a limiting factor.

Challenges in Polymerization and Material Fabrication:

For applications in materials science, the controlled polymerization of chiral thiophene monomers is crucial. Achieving well-defined polymer architectures with controlled molecular weight and low polydispersity remains a challenge. The presence of the sulfanyl group can influence the polymerization process, and its impact on the resulting polymer's properties is not yet fully understood.

Furthermore, the processing of these polymers into thin films and other device components with desired morphology and orientation is a significant hurdle. The self-assembly and packing of chiral polymer chains are complex processes that are influenced by subtle intermolecular interactions, and controlling these processes is essential for optimizing material performance.

Gaps in Understanding Structure-Property Relationships:

A significant gap exists in our fundamental understanding of the relationship between the molecular structure of chiral alkyl thiophenes and their macroscopic properties. For this compound, it is not yet fully clear how the specific chirality of the alkyl group and the presence of the sulfanyl linkage translate to its chiroptical response, electronic conductivity, and performance in specific applications.

More detailed experimental and computational studies are needed to elucidate these relationships. This knowledge is critical for the rational design of new molecules with tailored properties for specific applications.

Area of Challenge Specific Gaps and Difficulties
Synthesis - Development of highly efficient and stereoselective synthetic methods. - Cost-effective and scalable production of chiral starting materials. - Control over regioselectivity during functionalization of the thiophene ring.
Polymerization & Material Science - Achieving controlled polymerization to produce well-defined polymer architectures. - Understanding the influence of the sulfanyl group on polymerization. - Controlling the morphology and orientation of polymer thin films.
Structure-Property Relationships - Lack of a comprehensive understanding of how molecular structure dictates material properties. - Need for more detailed studies on the chiroptical and electronic properties of these compounds.

Addressing these challenges will be crucial for unlocking the full potential of this compound and related chiral organosulfur compounds.

Prognostications for Future Research Trajectories and Interdisciplinary Opportunities

The future of research on this compound and related chiral organosulfur compounds is poised for exciting advancements, driven by the convergence of synthetic chemistry, materials science, and nanotechnology. Several key research trajectories are anticipated to emerge, offering numerous opportunities for interdisciplinary collaboration.

Advanced Synthetic Methodologies:

Future research will likely focus on the development of more sophisticated and sustainable synthetic methods. This includes the use of biocatalysis and enzymatic reactions to introduce chirality with high precision and under mild conditions. Flow chemistry and automated synthesis platforms could also be employed to enable the rapid and efficient production of a library of chiral thiophene derivatives for high-throughput screening of their properties.

Chiral Materials for Optoelectronics:

A major thrust of future research will be the development of chiral organic electronic materials. Chiral polythiophenes derived from monomers like this compound could find applications in:

Chiral Spintronics: The inherent chirality of these materials could be exploited to control the spin of electrons, leading to the development of novel spintronic devices with enhanced performance.

Circularly Polarized Light Emission and Detection: These materials could be used to create organic light-emitting diodes (OLEDs) that emit circularly polarized light, which has applications in 3D displays and secure communications. They could also be used in photodetectors that are sensitive to the polarization of light.

Chiral Sensors: The chiroptical properties of these materials could be harnessed to develop highly sensitive and selective sensors for the detection of other chiral molecules, with applications in environmental monitoring and medical diagnostics.

Biomedical Applications:

The intersection of chiral organosulfur chemistry with biology and medicine presents significant opportunities. Thiophene derivatives are known to possess a wide range of biological activities. researchgate.netencyclopedia.pubnih.gov Future research could explore the potential of this compound and its derivatives as:

Chiral Probes for Biological Imaging: Fluorescent chiral thiophenes could be designed to interact specifically with biological targets, enabling the visualization of cellular processes with high resolution.

Enantioselective Drug Delivery Systems: Chiral polymers could be used to create drug delivery vehicles that can recognize and interact with specific enantiomers of a drug, leading to more effective and targeted therapies.

Computational Modeling and Machine Learning:

The use of advanced computational tools will be instrumental in accelerating research in this area. Density functional theory (DFT) and other quantum chemical methods can be used to predict the electronic and chiroptical properties of new molecules before they are synthesized. Machine learning algorithms could be trained on existing experimental data to identify promising new molecular structures with desired properties, thus guiding synthetic efforts.

Future Research Trajectory Potential Applications Interdisciplinary Fields
Advanced Synthesis - Sustainable and efficient production of chiral compounds.- Biocatalysis, Flow Chemistry, Automation
Chiral Optoelectronics - Spintronics, 3D displays, secure communications, chiral sensors.- Materials Science, Physics, Engineering
Biomedical Applications - Biological imaging, targeted drug delivery.- Biology, Medicine, Pharmacology
Computational Chemistry - Rational design of new materials, prediction of properties.- Computer Science, Data Science

The exploration of this compound is not merely the study of a single molecule but a gateway to a broader understanding of the role of chirality and sulfur chemistry in the development of next-generation materials and technologies. The interdisciplinary nature of this research promises a future rich with scientific discovery and innovation.

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